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molecular formula C11H14O4 B3050653 Diallyl itaconate CAS No. 2767-99-9

Diallyl itaconate

Cat. No. B3050653
M. Wt: 210.23 g/mol
InChI Key: LOFFYVIZWSPGIT-UHFFFAOYSA-N
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Patent
US04855378

Procedure details

The procedure described in (a) above is repeated, except that 140 g (1.25 mol) of itaconic anhydride are substituted for the 175 g of allylsuccinic anhydride. About 190 g of diallyl itaconate having a boiling point of 95° C. at 2 hPa (abs.) are recovered.
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
175 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([CH2:11][C:12]([O:14][CH2:15][CH:16]=[CH2:17])=[O:13])[C:5]([O:7][CH2:8][CH:9]=[CH2:10])=[O:6])C=C.C1(=O)OC(=O)CC1=C.C(C1CC(=O)OC1=O)C=C>>[C:5]([O:7][CH2:8][CH:9]=[CH2:10])(=[O:6])[C:4]([CH2:11][C:12]([O:14][CH2:15][CH:16]=[CH2:17])=[O:13])=[CH2:1]

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C(C(=O)OCC=C)CC(=O)OCC=C
Step Two
Name
Quantity
140 g
Type
reactant
Smiles
C1(C(=C)CC(=O)O1)=O
Step Three
Name
Quantity
175 g
Type
reactant
Smiles
C(C=C)C1C(=O)OC(C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
About 190 g of diallyl itaconate having a boiling point of 95° C. at 2 hPa (abs.) are recovered

Outcomes

Product
Name
Type
Smiles
C(C(=C)CC(=O)OCC=C)(=O)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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